Cas no 15958-19-7 (Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-)

Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl- structure
15958-19-7 structure
Product Name:Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-
CAS No:15958-19-7
MF:C17H13ClN2O4S
MW:376.814121961594
CID:222285
PubChem ID:21239
Update Time:2025-04-19

Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-
    • 2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid
    • 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonic acid
    • 2-Chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonic acid
    • 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonic acid
    • calcium bis{5-chloro-4-methyl-2-[(2E)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonate}
    • D.C. Red No. 9
    • Lake Red C
    • Pigment Red 53-1
    • Red Lake C
    • sodium 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonate
    • Benzenesulfonic acid,5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-
    • 5-Chloro-2-(2-hydroxy-1-naphthylazo)-p-toluenesulfonic acid
    • SCHEMBL92064
    • DTXSID30859902
    • 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid
    • NS00086344
    • Q27291560
    • EINECS 240-089-5
    • 5-chloro-2-((2-hydroxy-1-naphthalenyl)azo)-4-methylbenzenesulfonic acid
    • UNII-V5JEX3KGDA
    • 5-Chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzene-1-sulfonic acid
    • BENZENESULFONIC ACID, 5-CHLORO-2-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-4-METHYL-
    • 15958-19-7
    • D&C Red No. 9 parent
    • V5JEX3KGDA
    • DTXSID7047227
    • Inchi: 1S/C17H13ClN2O4S/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21/h2-9,21H,1H3,(H,22,23,24)/b20-19+
    • InChI Key: IYHIFXGFKVJNBB-FMQUCBEESA-N
    • SMILES: ClC1=CC(=C(C=C1C)/N=N/C1=C(C=CC2C=CC=CC=21)O)S(=O)(=O)O

Computed Properties

  • Exact Mass: 376.02859
  • Monoisotopic Mass: 376.0284558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.8E-3 g/L) (25 ºC),
  • PSA: 99.32
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.